molecular formula C19H20N4O2 B11257275 6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide

6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide

Cat. No.: B11257275
M. Wt: 336.4 g/mol
InChI Key: NPKCQBHVFNMNDT-UHFFFAOYSA-N
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Description

6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide is a complex heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with arylglyoxals, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

6-oxo-N-(pyridin-3-ylmethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxamide

InChI

InChI=1S/C19H20N4O2/c24-18(21-12-13-4-3-8-20-11-13)14-6-7-16-15(10-14)22-19(25)17-5-1-2-9-23(16)17/h3-4,6-8,10-11,17H,1-2,5,9,12H2,(H,21,24)(H,22,25)

InChI Key

NPKCQBHVFNMNDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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